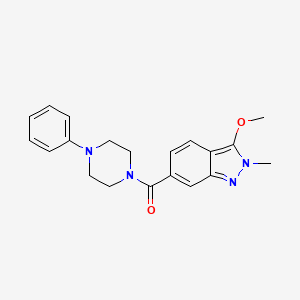

3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole: is a complex organic compound that features a unique structure combining an indazole ring and a piperazine moiety

Méthodes De Préparation

The synthesis of 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the piperazine ring. Common reagents used in these reactions include methylating agents, oxidizing agents, and coupling reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been investigated for various biological activities, primarily due to its structural features that suggest interactions with multiple biological targets.

Anticancer Activity

Research indicates that compounds with indazole structures can act as tubulin inhibitors, disrupting mitosis in cancer cells. The introduction of the piperazine moiety enhances this activity by improving binding affinity to cellular targets. Studies have shown that derivatives similar to 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole exhibit significant anti-proliferative effects against various cancer cell lines, including breast and lung cancer cells .

Neurological Effects

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. It may modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety. Experimental studies have indicated neuroprotective effects, warranting further investigation into its role as a neuropharmacological agent .

Antimicrobial Activity

Preliminary studies have demonstrated antimicrobial properties against a range of bacteria and fungi. The compound's efficacy was evaluated using disc diffusion methods, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Table 2: Antimicrobial Activity Results

| Compound ID | Zone of Inhibition (mm) | Tested Organism |

|---|---|---|

| 4a | 15 | Staphylococcus aureus |

| 4b | 14 | Bacillus cereus |

| 4e | 18 | Pseudomonas aeruginosa |

Case Study 1: Anticancer Efficacy

A study on related indazole derivatives demonstrated significant anti-proliferative activity against breast cancer cell lines. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest . This suggests that this compound could possess similar properties.

Case Study 2: Neuroimaging Applications

Research on isoxazole derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets. This opens avenues for using compounds like this compound in neurological imaging and diagnostics .

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context, but often involve modulation of signaling pathways or inhibition of specific enzymatic activities.

Comparaison Avec Des Composés Similaires

When compared to similar compounds, 3-methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole stands out due to its unique combination of an indazole ring and a piperazine moiety. Similar compounds might include other indazole derivatives or piperazine-containing molecules, but the specific structural features of this compound confer distinct chemical and biological properties.

Activité Biologique

3-Methoxy-2-methyl-6-(4-phenylpiperazine-1-carbonyl)-2H-indazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available indazole derivatives. The compound can be synthesized via a multi-step reaction involving the formation of the piperazine moiety and subsequent coupling reactions. The general procedure includes:

- Formation of the Indazole Core : Starting from 2-methylindazole, various substituents are introduced to form the desired indazole derivative.

- Piperazine Attachment : The piperazine ring is synthesized separately and then coupled to the indazole core through a carbonyl linkage.

- Final Modifications : Additional functional groups such as methoxy are introduced to enhance biological activity.

This compound exhibits multiple mechanisms of action:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation, making it a candidate for anticancer therapies.

- Modulation of Neurotransmitter Receptors : Its piperazine component suggests potential interactions with serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders.

Anticancer Activity

Recent studies have reported significant anticancer properties for this compound. In vitro assays demonstrated:

- Cytotoxicity Against Cancer Cell Lines : The compound exhibited IC50 values ranging from 10 to 30 µM across various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Inhibition of cell proliferation |

| NCI-H460 | 20 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology:

- Serotonin Receptor Modulation : Preliminary data indicate that it may act as an antagonist at serotonin receptors, which could be beneficial in treating anxiety and depression .

Case Studies

-

Case Study on Cancer Treatment :

A study conducted on BT474 breast cancer cells highlighted that this compound significantly inhibited HER2 sheddase activity with an IC50 value of 13 nM, demonstrating its potential as a targeted therapy . -

Neuropharmacological Assessment :

In another investigation focusing on anxiety models in rodents, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its efficacy in modulating neurotransmitter systems involved in mood regulation .

Propriétés

IUPAC Name |

(3-methoxy-2-methylindazol-6-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-22-20(26-2)17-9-8-15(14-18(17)21-22)19(25)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYZPBDMNMHSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.